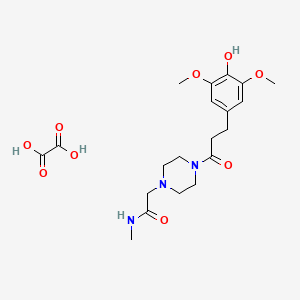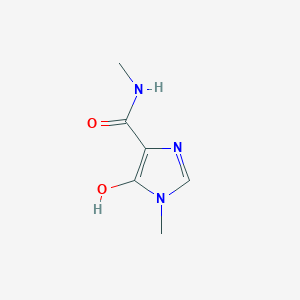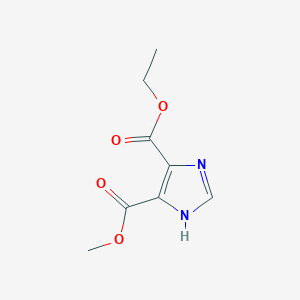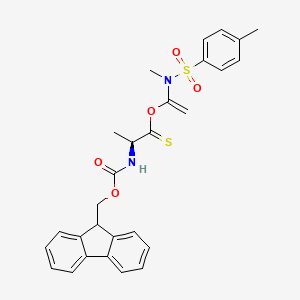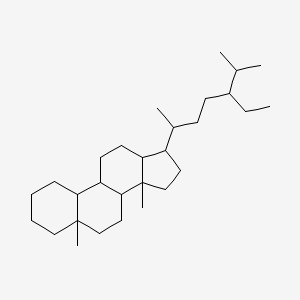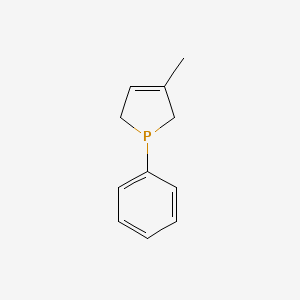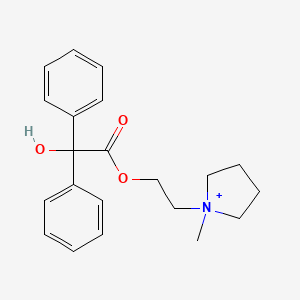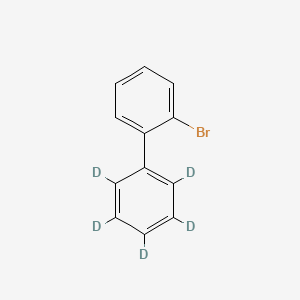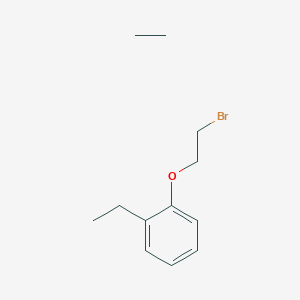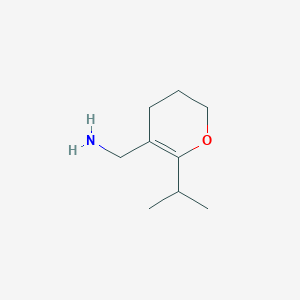
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine: is a chemical compound that belongs to the class of pyran derivatives Pyrans are six-membered heterocyclic compounds containing one oxygen atom This particular compound is characterized by the presence of an isopropyl group and a methanamine group attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine can be achieved through several methods. One common approach involves the use of 3,4-dihydro-2H-pyran as a starting material. The isopropyl group can be introduced via alkylation reactions, while the methanamine group can be added through reductive amination. Specific reaction conditions, such as the choice of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of (6-Isopropyl-3,4-dihydro-2H-pyran-5-yl)methanamine.
5,6-Dihydro-2H-pyran-2-one: Another pyran derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(6-propan-2-yl-3,4-dihydro-2H-pyran-5-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7H,3-6,10H2,1-2H3 |
Clave InChI |
UANMTMYQGKAAED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(CCCO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)

![(1R)-2-{3-[(E)-2-(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)ethenyl]-1H-indazol-6-yl}-1-(3-methoxyphenyl)cyclopropane-1-carbaldehyde](/img/structure/B12819290.png)
